molecular formula C9H17N B145648 Allylcyclohexylamine CAS No. 6628-00-8

Allylcyclohexylamine

Cat. No. B145648
CAS RN: 6628-00-8
M. Wt: 139.24 g/mol
InChI Key: SQGBZKZDUMBTIJ-UHFFFAOYSA-N
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Description

Allylcyclohexylamine is a chemical compound with the molecular formula C9H17N . It is a secondary amine, meaning it has two groups attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of Allylcyclohexylamine consists of a cyclohexylamine unit with an allyl group attached . The allyl group is positioned geminal to the amine .


Physical And Chemical Properties Analysis

Allylcyclohexylamine has a molecular weight of 139.24 g/mol . It has a density of 0.962 g/mL at 25 °C, a boiling point of 65-66 °C/12 mmHg, and a flash point of 128°F . The compound also has a refractive index of n20/D 1.4664 .

Scientific Research Applications

Allylcyclohexylamine: A Comprehensive Analysis of Scientific Research Applications:

Pervaporative Enrichment

Allylcyclohexylamine has been utilized in the synthesis of functionalized siloxane polymers . These polymers, when blended with styrene-butyl acrylate copolymer, create membranes that are effective for the pervaporative enrichment of 1,3-propanediol from dilute aqueous solutions . This application is significant in separating and concentrating valuable components from mixtures, which is essential in various industrial processes.

Vulcanization Accelerator

While not directly mentioned for Allylcyclohexylamine, related compounds like cyclohexylamine are known to be precursors to sulfenamide-based reagents used as accelerators for vulcanization . It’s plausible that Allylcyclohexylamine could serve a similar role in the production of vulcanized rubber, enhancing the efficiency and quality of rubber products.

Corrosion Inhibition

Again, drawing from the uses of cyclohexylamine, this compound acts as an effective corrosion inhibitor . Allylcyclohexylamine may also be researched for its potential in protecting metals from corrosion, which is crucial in maintaining the integrity of metal structures and machinery.

Printing Ink Industry

Cyclohexylamine has been used as a flushing aid in the printing ink industry . Allylcyclohexylamine could be explored for similar applications, potentially improving the quality and consistency of printing inks.

Safety and Hazards

Allylcyclohexylamine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present .

properties

IUPAC Name

N-prop-2-enylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17N/c1-2-8-10-9-6-4-3-5-7-9/h2,9-10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGBZKZDUMBTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216476
Record name N-Allylcyclohexylamine
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Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Allylcyclohexylamine

CAS RN

6628-00-8
Record name N-2-Propen-1-ylcyclohexanamine
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Record name N-Allylcyclohexylamine
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Record name Allylcyclohexylamine
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Record name N-Allylcyclohexylamine
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Record name N-ALLYLCYCLOHEXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the thermal decomposition behavior of Allylcyclohexylamine?

A1: Allylcyclohexylamine undergoes unimolecular thermal decomposition in the gas phase, producing cyclohexylimine and propene. This reaction follows first-order kinetics and is largely independent of pressure, suggesting a concerted mechanism involving a six-membered cyclic transition state. [, ] This behavior is analogous to the decomposition of similar compounds like allyl ethyl ether and but-3-enoic acid. []

Q2: How does the structure of Allylcyclohexylamine relate to its reactivity in thermal decomposition?

A2: Studies comparing the thermal decomposition of diallylamine, triallylamine, and Allylcyclohexylamine reveal the influence of substituents on the reaction rate. [] While all three compounds decompose via a six-membered cyclic transition state, the specific substituents attached to the nitrogen atom impact the activation energy and rate constant. This suggests a non-synchronous bond breaking and formation process during the decomposition. []

Q3: Can Allylcyclohexylamine be used as a building block in organic synthesis?

A3: Yes, Allylcyclohexylamine can act as a starting material for synthesizing complex molecules. For example, it reacts with N-iodosuccinimide (NIS) to yield decahydroquinoline derivatives via a 6-endo cyclization process. [] Interestingly, the stereochemistry of the starting material influences the reaction pathway, highlighting the importance of structural considerations in synthetic applications. []

Q4: Does Allylcyclohexylamine participate in reactions with organometallic complexes?

A4: Allylcyclohexylamine reacts with bis(η5:η1-pentafulvene)titanium complexes, resulting in the selective formation of monoazabutadiene titanium complexes. [] This reaction involves both N–H and C–H bond activation, demonstrating the compound's versatility in organometallic chemistry. [] The specific reactivity can be tuned by modifying the electronic and steric properties of the titanium complex. []

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